molecular formula C11H6Cl2N2O3 B8489924 4-(2,5-Dichloro-phenoxy)-pyrimidine-5-carboxylic acid

4-(2,5-Dichloro-phenoxy)-pyrimidine-5-carboxylic acid

Cat. No. B8489924
M. Wt: 285.08 g/mol
InChI Key: GSPVXISBOXFRIV-UHFFFAOYSA-N
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Patent
US08729091B2

Procedure details

To a solution of 515 mg (1.64 mmol) 4-(2,5-dichloro-phenoxy)-pyrimidine-5-carboxylic acid ethyl ester in 10 mL tetrahydrofuran/water (2/1 v/v) was added 3.29 mL (3.28 mmol) 1M aqueous sodium hydroxide solution and the resulting solution was heated by microwave irradiation (Emrys Optimizer, Personal Chemistry) 30 minutes at 80° C. Solvents were evaporated under vacuum and the residue extracted three times with ethyl acetate and 1M aqueous hydrochloric acid. The combined organic layers were dried over magnesium sulfate, filtered and evaporated to give 385 mg (57%) of the desired compound as an off-white powder. MS (ESI): m/z=238.8 [M−H]−.
Name
4-(2,5-dichloro-phenoxy)-pyrimidine-5-carboxylic acid ethyl ester
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
3.29 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([O:12][C:13]2[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:14]=2[Cl:20])=[N:8][CH:9]=[N:10][CH:11]=1)=[O:5])C.[OH-].[Na+]>O1CCCC1.O>[Cl:20][C:14]1[CH:15]=[CH:16][C:17]([Cl:19])=[CH:18][C:13]=1[O:12][C:7]1[C:6]([C:4]([OH:5])=[O:3])=[CH:11][N:10]=[CH:9][N:8]=1 |f:1.2,3.4|

Inputs

Step One
Name
4-(2,5-dichloro-phenoxy)-pyrimidine-5-carboxylic acid ethyl ester
Quantity
515 mg
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC=NC1)OC1=C(C=CC(=C1)Cl)Cl
Name
Quantity
3.29 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were evaporated under vacuum
EXTRACTION
Type
EXTRACTION
Details
the residue extracted three times with ethyl acetate and 1M aqueous hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC2=NC=NC=C2C(=O)O)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 385 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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